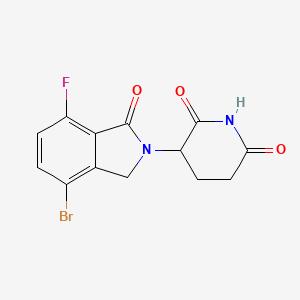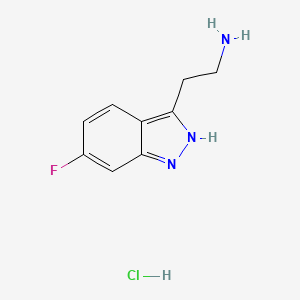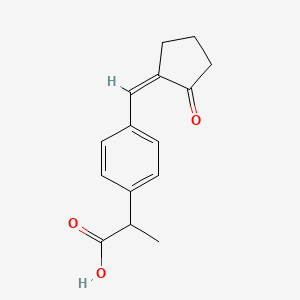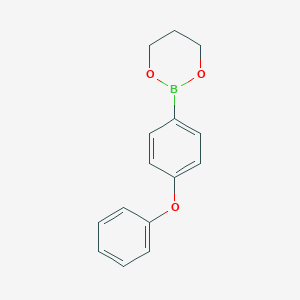
2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane
Descripción general
Descripción
2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C15H15BO3 and its molecular weight is 254.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Hydrogenation and Diels-Alder Adducts : 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane, a less reactive ethyl and vinyl analog, shows potential in catalytic hydrogenation and Diels-Alder adducts (Woods & Strong, 1967).
Electrooptic Display Devices : Cyano derivatives of related compounds exhibit properties conducive for high-information electrooptic display devices, particularly due to their low nematic-isotropic transition temperatures and high positive dielectric anisotropy (Bezborodov & Lapanik, 1991).
Organic Synthesis : Aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes leads to β-keto amides and β-enamino carboxamides, indicating potential applications in organic synthesis (Štefane & Polanc, 2007).
Ortho-Specific Alkylation of Phenols : The ortho-specific alkylation of phenols via 1,3,2-benzodioxaborins can produce ortho-alkylthiomethyl- or ortho-alkoxymethylphenols, useful in chemical synthesis (Lau et al., 1989).
Stable and Low Toxicity Compounds : Planar 4-diphenylphosphino-1,3,2-dioxaborinanes demonstrate high stability and low toxicity. Their complexes with amines show promising properties (Balueva et al., 1994).
Hydrolytic Stability : The crystal structure of certain 1,3,2-dioxaborinane derivatives reveals a nearly planar ring with unusual hydrolytic stability (Emsley et al., 1989).
Improved Vinylboronate Heck Couplings : 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane serves as a more stable and reactive reagent for vinylboronate Heck couplings, offering better selectivity and stability compared to vinylboronate pinacol ester (Lightfoot et al., 2003).
Ferroelectric Liquid Crystalline Compounds : Compounds incorporating a 1,3,2-dioxaborinane ring have been synthesized, forming chiral smectic C phases at ambient temperature and displaying ferroelectric properties (Matsubara et al., 1990).
Propiedades
IUPAC Name |
2-(4-phenoxyphenyl)-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO3/c1-2-5-14(6-3-1)19-15-9-7-13(8-10-15)16-17-11-4-12-18-16/h1-3,5-10H,4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCDBHNDJPVZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenoxyphenyl)-1,3,2-dioxaborinane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-2-(Benzo[b]thiophen-2-yl)-4-benzyl-4,5-dihydrooxazole](/img/structure/B8200258.png)
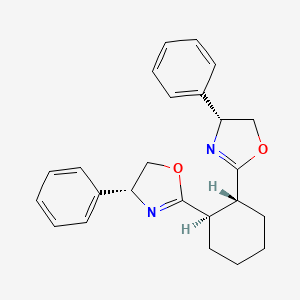
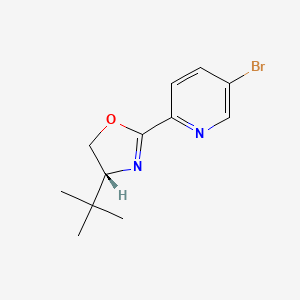
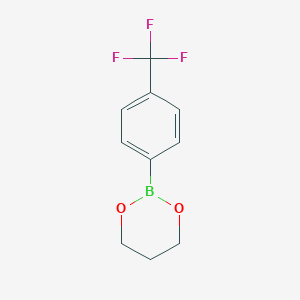
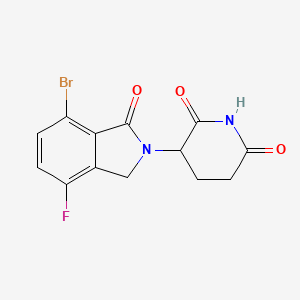
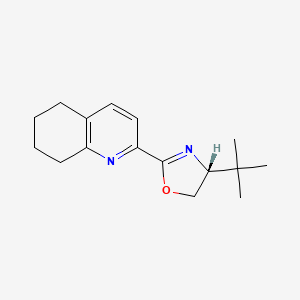
![1-(3-Bromophenyl)dibenzo[b,d]furan](/img/structure/B8200312.png)
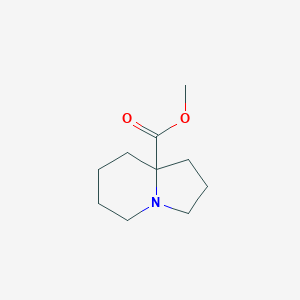
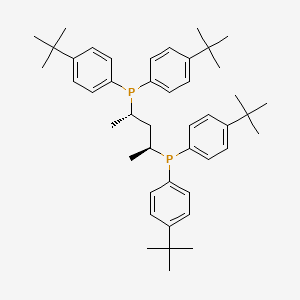
![[S(R)]-N-[(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8200336.png)
